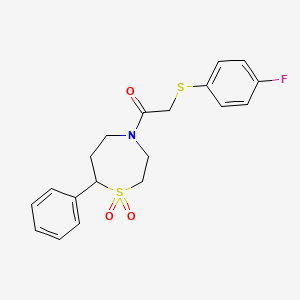
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound featuring a thiazepane ring, a fluorophenyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation.
Sulfoxidation: The thiazepane ring is oxidized to introduce the sulfoxide group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether Formation: The final step involves the coupling of the fluorophenyl group with the thiazepane derivative, typically using thiol reagents and coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiazepane derivatives without the sulfoxide group.
Substitution: Various substituted thiazepane derivatives.
Applications De Recherche Scientifique
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The thiazepane ring and fluorophenyl group are crucial for binding affinity and specificity.
Chemical Reactivity: The sulfoxide and thioether groups are reactive sites that participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
1,4-Thiazepane Derivatives: Compounds with similar ring structures but different substituents.
Fluorophenyl Thioethers: Compounds with similar thioether linkages but different core structures.
Uniqueness: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to the combination of a thiazepane ring, sulfoxide group, and fluorophenyl thioether linkage. This combination imparts distinct chemical and biological properties not found in other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable subject for research in medicinal chemistry, biological studies, and materials science. Understanding its preparation, reactions, and applications can pave the way for new discoveries and innovations.
Propriétés
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c20-16-6-8-17(9-7-16)25-14-19(22)21-11-10-18(26(23,24)13-12-21)15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVGVLLRZVOPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethoxyphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B2646642.png)
![1-(4-tert-butylphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2646644.png)

![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)




![N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide](/img/structure/B2646656.png)



![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)
